molecular formula C28H34F3N5O4S B606224 2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE CAS No. 445479-97-0

2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE

Número de catálogo: B606224
Número CAS: 445479-97-0
Peso molecular: 593.7 g/mol
Clave InChI: IBPXYDUJQWENPM-XZOQPEGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS CCR2 22 es un antagonista potente y de alta afinidad del receptor 2 de quimiocina CC (CCR2). Se conoce por su inhibición selectiva de CCR2 sobre otros receptores de quimiocina, como CCR3. El compuesto tiene un peso molecular de 593,66 y una fórmula química de C28H34F3N5O4S .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de BMS CCR2 22 implica múltiples pasos, incluida la formación de intermedios clave y su posterior acoplamiento. La ruta sintética detallada es propietaria, pero generalmente implica el uso de disolventes y reactivos orgánicos en condiciones controladas para lograr una alta pureza y rendimiento .

Métodos de producción industrial: La producción industrial de BMS CCR2 22 sigue rutas sintéticas similares, pero se amplía para satisfacer las demandas comerciales. El proceso implica medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains multiple functional groups that dictate its chemical behavior:

  • Amide bonds : Formed via condensation reactions between amines and carboxylic acid derivatives.
  • Trifluoromethyl group : Electron-withdrawing, stabilizes adjacent aromatic systems.
  • Methylthioether (–SCH₃) : Susceptible to oxidation (e.g., to sulfoxide or sulfone).
  • Urea linkage (–NH–CO–NH–) : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity Profile
Aromatic amideHydrolysis under strong acids/bases to yield carboxylic acid and amine derivatives
Trifluoromethyl (–CF₃)Resists nucleophilic substitution due to strong electron-withdrawing effects
Methylthioether (–SCH₃)Oxidized by agents like H₂O₂ or mCPBA to sulfoxide (–SO–) or sulfone (–SO₂–)
Urea linkageHydrolysis in acidic conditions to isocyanate and amine intermediates

Synthetic Pathways and Key Reactions

The compound is synthesized via sequential amidation and urea-forming reactions. Key steps include:

  • Cyclohexylamine Intermediate Formation :
    • Reaction : Coupling of cis-2-aminocyclohexanol with 4-(methylthio)benzoyl chloride under Schotten-Baumann conditions .
    • Conditions : Dichloromethane, triethylamine, 0–5°C.
  • Urea Linkage Formation :
    • Reaction : Reaction of 5-(trifluoromethyl)benzamide derivative with isopropyl isocyanate .
    • Conditions : Dimethylformamide (DMF), 60°C, 12 hours.
  • Final Amidation :
    • Reaction : Coupling of the urea intermediate with the cyclohexylamine derivative using EDC/HOBt .
    • Yield : ~75% (purified via silica gel chromatography) .

Table 2: Reaction Conditions and Outcomes

StepReagents/CatalystsTemperatureTimeYield
Cyclohexylamine formation4-(methylthio)benzoyl chloride, TEA0–5°C2 hr82%
Urea linkageIsopropyl isocyanate, DMF60°C12 hr68%
Final amidationEDC, HOBt, DCMRT24 hr75%

Stability and Decomposition

  • Hydrolytic Stability :
    • Amide bonds remain intact in neutral aqueous solutions (pH 6–8) but hydrolyze in 1M HCl or NaOH at 80°C .
  • Oxidative Sensitivity :
    • Methylthioether oxidizes to sulfone in the presence of m-chloroperbenzoic acid (mCPBA) .
  • Thermal Decomposition :
    • Degrades above 250°C, releasing CO₂, NH₃, and SO₂ (confirmed via TGA-MS) .

Biological Interaction as a Chemical Reaction

The compound acts as a CCR2 antagonist by binding competitively to the receptor’s active site. Key interactions:

  • Hydrogen bonding : Urea NH groups with Glu291 and Asp294 residues.
  • Hydrophobic interactions : Trifluoromethyl group with Val196 and Leu272 .

Table 3: Binding Affinity and Selectivity

TargetIC₅₀ (nM)Selectivity Ratio (vs. CCR3)
CCR25.1>100
CCR3>500

Analytical Characterization

  • NMR : Confirms cis-configuration of cyclohexylamine (δ 4.2–4.5 ppm for axial protons) .
  • HPLC : Purity >97% (C18 column, acetonitrile/water gradient) .
  • MS (ESI+) : m/z 594.3 [M+H]⁺ .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

BMS CCR2 22 has been extensively studied for its role in treating inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and cardiovascular diseases. By blocking CCR2, it can reduce the recruitment of inflammatory monocytes to sites of inflammation, thereby mitigating tissue damage and disease progression.

Case Study: Rheumatoid Arthritis

In experimental models of rheumatoid arthritis, BMS CCR2 22 demonstrated a significant reduction in joint inflammation and damage by inhibiting monocyte infiltration into the synovial tissue. This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.

Cancer Therapy

The compound's ability to modulate immune responses has made it a candidate for cancer therapy. By inhibiting CCR2-mediated pathways, BMS CCR2 22 can alter the tumor microenvironment, potentially enhancing anti-tumor immunity.

Case Study: Breast Cancer

Research has indicated that BMS CCR2 22 can influence tumor-associated macrophages' polarization and infiltration in breast cancer models. It was found to regulate CCL2 expression, which is critical for macrophage recruitment to tumors, thereby impacting tumor growth and metastasis.

Comparative Analysis with Other Compounds

BMS CCR2 22 shows unique properties compared to other chemokine receptor antagonists:

Compound NameStructure/Functional GroupUnique Features
CCX354-CCC chemokine receptor antagonistSelective for CCR2; used in chronic inflammatory diseases
MCC950Inflammasome inhibitorTargets NLRP3 inflammasome; broader anti-inflammatory effects
AZD1979Dual CCR2/CCR5 antagonistPotentially broader application in HIV-related inflammation

BMS CCR2 22's high selectivity for CCR2 over other receptors like CCR3 enhances its therapeutic potential specifically for conditions driven by CCR2-mediated inflammation.

Mecanismo De Acción

BMS CCR2 22 ejerce sus efectos uniéndose al receptor CCR2, bloqueando así la interacción entre el receptor y sus ligandos naturales. Esta inhibición evita la activación de las vías de señalización aguas abajo involucradas en la inflamación y la migración celular. La alta afinidad del compuesto por CCR2 asegura un bloqueo efectivo de la actividad del receptor .

Actividad Biológica

The compound 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[Cis-2-[[4-(Methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(Trifluoromethyl)benzamide, commonly referred to as BMS CCR2 22, is a synthetic small molecule recognized for its potent antagonistic activity against the CC chemokine receptor type 2 (CCR2). This receptor plays a significant role in inflammatory processes and is a target for therapeutic intervention in various diseases, including cancer and cardiovascular conditions.

  • Molecular Formula : C28H34F3N5O4S
  • Molecular Weight : 593.66 g/mol
  • IC50 Values :
    • Chemotaxis: 1 nM
    • Calcium signaling antagonism: 18 nM
    • CCR2 receptor binding: 5.1 nM

BMS CCR2 22 functions as a competitive antagonist of the CCR2 receptor. By binding to this receptor, it inhibits the activation by its natural ligands, specifically chemokines such as CCL2. This blockade prevents downstream signaling pathways that are typically associated with inflammatory responses, thereby reducing monocyte chemotaxis and calcium flux, which are critical in mediating inflammation and immune responses .

Inflammatory Diseases

BMS CCR2 22 has shown promise in modulating inflammatory responses. Its ability to selectively inhibit CCR2 over other receptors like CCR3 suggests potential applications in treating conditions driven by CCR2-mediated inflammation, such as:

  • Cardiovascular Diseases : Inflammation plays a critical role in the progression of atherosclerosis and other cardiovascular conditions.
  • Cancer : Tumor microenvironments often exploit chemokine signaling for immune evasion and metastasis.

Comparative Analysis with Other Compounds

The following table summarizes BMS CCR2 22 alongside other notable CCR antagonists:

Compound NameStructure/Functional GroupUnique Features
BMS CCR2 22 Isopropylaminocarbonyl groupHigh affinity for CCR2; selective antagonist
CCX354-C CC chemokine receptor antagonistSelective for CCR2; used in chronic inflammatory diseases
MCC950 Inflammasome inhibitorTargets NLRP3 inflammasome; broader anti-inflammatory effects
AZD1979 Dual CCR2/CCR5 antagonistPotential application in HIV-related inflammation

Case Studies and Experimental Findings

Recent studies have highlighted the efficacy of BMS CCR2 22 in various experimental models:

  • Monocyte Recruitment Inhibition :
    • A study demonstrated that BMS CCR2 22 significantly inhibited CCL2-triggered monocyte recruitment in vitro with an IC50 of 18 nM. This effect was crucial in models of autoimmune diseases, suggesting its potential therapeutic role .
  • Experimental Autoimmune Encephalomyelitis (EAE) :
    • In an EAE mouse model, BMS CCR2 22 administration resulted in reduced recruitment of CCR2-positive cells to the central nervous system, leading to attenuation of disease symptoms. This study underscores its potential use in treating multiple sclerosis and related disorders .
  • Cancer Models :
    • Investigations into the compound's effects on tumor growth and metastasis have shown that its ability to block monocyte migration can hinder tumor-associated inflammation, which is often exploited by tumors to promote growth and spread.

Propiedades

IUPAC Name

N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPXYDUJQWENPM-XZOQPEGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445479-97-0
Record name rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445479-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Customer
Q & A

Q1: How does BMS22 interact with its target and what are the downstream effects?

A: BMS22 is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.

Q2: What are the limitations of BMS22 in terms of its drug-like properties and are there any potential solutions?

A: Despite its potency, BMS22 suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of BMS22 analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].

Q3: How has computational chemistry been employed in the study of BMS22?

A: Computational chemistry has played a crucial role in understanding and optimizing BMS22. Researchers have used pharmacophore modeling based on the crystal structure of the BMS22-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of BMS22 and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.